

A Technical Guide to Boc-N-PEG1-C2-NHS Ester: Properties and Applications

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Compound of Interest

Compound Name: Boc-N-PEG1-C2-NHS ester

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-N-PEG1-C2-NHS ester is a heterobifunctional crosslinker that plays a crucial role in bioconjugation and the development of targeted therapeutics. This molecule incorporates three key chemical moieties: a tert-butyloxycarbonyl (Boc) protected amine, a single polyethylene glycol (PEG) unit, and an N-hydroxysuccinimide (NHS) ester. This combination of features provides researchers with a versatile tool for covalently linking molecules of interest, enhancing solubility, and enabling multi-step conjugation strategies. Its primary application is in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it serves as a flexible linker to connect a target protein binder with an E3 ligase ligand.[1][2]

Core Properties

The fundamental characteristics of **Boc-N-PEG1-C2-NHS** ester are summarized below. These properties are essential for its handling, storage, and application in experimental settings.

Physicochemical and Chemical Properties



Property	Value	Source(s)
Chemical Name	Propanoic acid, 3-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethoxy]-, 2,5-dioxo-1-pyrrolidinyl ester	[3]
Molecular Formula	C14H22N2O7	[3]
Molecular Weight	330.33 g/mol	[3]
CAS Number	1260092-55-4	[3]
Appearance	White to off-white solid	[3]
Purity	≥95% (typically ≥97% by NMR)	[3][4]
Solubility	Soluble in organic solvents such as DMSO and DMF. The hydrophilic PEG spacer increases solubility in aqueous media.[5][6]	
Storage (Powder)	-20°C for up to 3 years.	[3]
Storage (In Solvent)	-80°C for up to 6 months; -20°C for up to 1 month.	[3]

Key Functional Groups and Their Reactivity

The utility of **Boc-N-PEG1-C2-NHS** ester stems from the distinct reactivity of its functional groups. Understanding these reactions is critical for designing successful conjugation experiments.

N-Hydroxysuccinimide (NHS) Ester

The NHS ester is a highly reactive group that selectively forms stable amide bonds with primary amines, such as the side chain of lysine residues in proteins or amine-modified oligonucleotides.[5] This reaction is most efficient at a slightly alkaline pH of 7.2 to 8.5.[7] A competing reaction is the hydrolysis of the NHS ester, which increases with pH. Therefore, it is



crucial to perform conjugations in amine-free buffers and to use the NHS ester solution promptly after preparation.

tert-Butyloxycarbonyl (Boc) Protecting Group

The Boc group is a widely used protecting group for amines. It is stable under a variety of conditions but can be readily removed under mild acidic conditions, typically using trifluoroacetic acid (TFA), to yield a free primary amine.[5] This allows for a sequential conjugation strategy, where the NHS ester is reacted first, followed by deprotection of the Boc group to expose a new reactive site for further modification.

Polyethylene Glycol (PEG) Linker

The short PEG spacer (PEG1) is a hydrophilic chain that enhances the aqueous solubility of the molecule and the resulting conjugate.[5][7] In the context of PROTACs, the length and flexibility of the PEG linker are critical for optimizing the formation of the ternary complex between the target protein and the E3 ligase, which is essential for efficient protein degradation.[8]

Experimental Protocols

The following are detailed methodologies for key experiments involving **Boc-N-PEG1-C2-NHS** ester.

Protocol 1: General Procedure for Protein Labeling via NHS Ester Conjugation

This protocol outlines the steps for conjugating **Boc-N-PEG1-C2-NHS ester** to a protein containing accessible primary amines.

Materials:

- Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
- Boc-N-PEG1-C2-NHS ester
- Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)



- Conjugation buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0)
- Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
- Desalting column or dialysis equipment for purification

Procedure:

- Protein Preparation: Ensure the protein solution is at a suitable concentration (typically 1-5 mg/mL) in the conjugation buffer. The buffer must not contain primary amines (e.g., Tris or glycine).
- NHS Ester Stock Solution Preparation: Immediately before use, dissolve Boc-N-PEG1-C2-NHS ester in anhydrous DMSO to prepare a 10-20 mM stock solution.
- Conjugation Reaction: Add a 10- to 20-fold molar excess of the NHS ester stock solution to the protein solution. The final concentration of DMSO in the reaction mixture should be kept below 10% (v/v) to avoid protein denaturation.
- Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or for 2-4 hours at 4°C with gentle stirring.
- Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. This will consume any unreacted NHS ester. Incubate for 30 minutes at room temperature.
- Purification: Remove excess, unreacted crosslinker and byproducts by desalting chromatography or dialysis against an appropriate buffer (e.g., PBS).
- Characterization: Confirm the conjugation and determine the degree of labeling using techniques such as SDS-PAGE, mass spectrometry, or HPLC.

Protocol 2: Boc Group Deprotection

This protocol describes the removal of the Boc protecting group to expose the primary amine.

Materials:



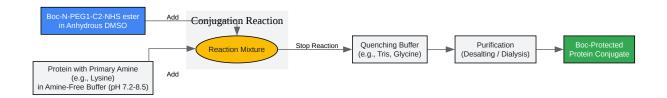
- Boc-protected conjugate
- Trifluoroacetic acid (TFA)
- Dichloromethane (DCM)
- Neutralization buffer (e.g., 0.1 M sodium bicarbonate)

Procedure:

- Reaction Setup: Dissolve the Boc-protected conjugate in DCM.
- Deprotection: Add an equal volume of TFA to the solution (e.g., a 1:1 solution of TFA in DCM).
- Incubation: Stir the reaction mixture at room temperature for 30-60 minutes. Monitor the reaction progress by TLC or LC-MS.
- Solvent Removal: Evaporate the TFA and DCM under a stream of nitrogen or using a rotary evaporator.
- Neutralization: Redissolve the residue in a minimal amount of a suitable solvent and neutralize the pH with a basic buffer.
- Purification: Purify the deprotected product as needed, for example, by HPLC.[9][10]

Visualizing Workflows and Mechanisms

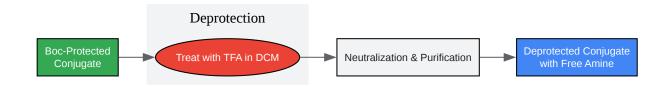
The following diagrams, generated using Graphviz, illustrate key processes involving **Boc-N-PEG1-C2-NHS** ester.





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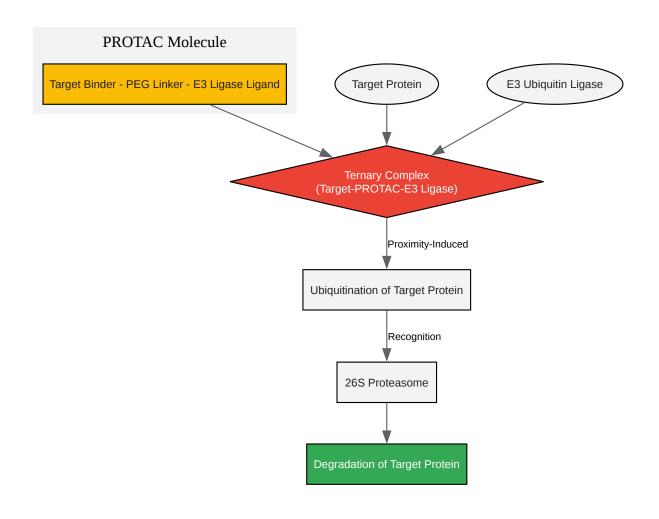
Caption: Workflow for protein labeling using Boc-N-PEG1-C2-NHS ester.



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Caption: General workflow for the deprotection of the Boc group.





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Caption: Simplified mechanism of action for a PROTAC.[1][11]

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